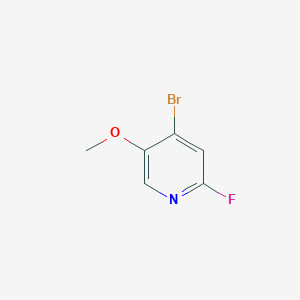

4-Bromo-2-fluoro-5-methoxypyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. numberanalytics.comfiveable.mewikipedia.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comwikipedia.orgacs.org The nitrogen atom imparts unique properties to the pyridine ring, including basicity and a dipole moment, which influence its reactivity and make it a versatile scaffold in synthetic chemistry. fiveable.me Pyridine derivatives are found in numerous biologically active compounds and are essential building blocks for the synthesis of functional materials. numberanalytics.comacs.org

The significance of pyridine derivatives extends across various industries. In the pharmaceutical sector, the pyridine ring is a common feature in many drugs. numberanalytics.com The agrochemical industry utilizes pyridine derivatives in the formulation of insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, these compounds are employed in the creation of advanced organic materials. numberanalytics.com

Strategic Importance of Halogenation and Methoxylation in Pyridine Scaffolds

The functionalization of the pyridine ring through the introduction of various substituents is a key strategy for modulating its chemical and biological properties. Halogenation, the process of introducing one or more halogen atoms, is a particularly important transformation. nih.govnih.gov Halopyridines serve as crucial intermediates in the synthesis of a wide range of compounds, enabling diversification for structure-activity relationship (SAR) studies in drug discovery. nih.govchemrxiv.org The carbon-halogen bond provides a reactive handle for subsequent bond-forming reactions, making halopyridines valuable building blocks. nih.govnih.gov However, the electron-deficient nature of the pyridine ring can make direct electrophilic halogenation challenging, often requiring harsh reaction conditions. nih.govchemrxiv.org

Methoxylation, the introduction of a methoxy (B1213986) group (-OCH₃), also plays a significant role in modifying the properties of pyridine scaffolds. The methoxy group can influence the electron density of the ring, affecting its reactivity and biological activity. For instance, the insertion of a methoxypyridine motif has been shown to improve the activity and properties of certain compounds. nih.gov

Contextualization of 4-Bromo-2-fluoro-5-methoxypyridine within Contemporary Chemical Research

This compound is a polysubstituted pyridine derivative that embodies the strategic functionalization discussed above. Its structure incorporates a bromine atom, a fluorine atom, and a methoxy group on the pyridine core. This combination of substituents makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for medicinal chemistry research. The presence of both a bromo and a fluoro group offers differential reactivity, allowing for selective chemical transformations at different positions on the pyridine ring. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom can be susceptible to nucleophilic aromatic substitution. ossila.com

This trifunctionalized pyridine is a building block for creating diverse molecular architectures. Its utility is demonstrated in the synthesis of various biologically active compounds and complex molecular probes.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.02 g/mol |

| CAS Number | 1211588-65-6 |

| Synonyms | 5-Bromo-2-fluoro-4-methoxypyridine |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQXSGQTEIZDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855914 | |

| Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227564-33-1 | |

| Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 5 Methoxypyridine

Precursor Synthesis and Halogenation Strategies

The synthesis of 4-bromo-2-fluoro-5-methoxypyridine often begins with the construction of a functionalized pyridine (B92270) ring, which is then subjected to carefully controlled halogenation reactions.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. For related compounds, such as the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, bromination is achieved using reagents like N-bromosuccinimide or liquid bromine. google.com In this patented process, 2-methoxy-5-fluoropyridine is treated with a brominating agent, with N-bromosuccinimide noted for providing a better reaction effect. google.com The reaction temperature is maintained between 20-90 °C for 2-6 hours, with optimal conditions reported at 65-75 °C for 4.5-5.5 hours. google.com

Another approach to regioselective bromination involves the use of a Sandmeyer-type reaction. For instance, the efficient synthesis of 4-bromo-2-methoxypyridine (B21118) from 2-methoxy-4-aminopyridine highlights the power of this method. guidechem.com By carefully controlling the reaction temperature at -10°C during the addition of sodium nitrite (B80452) to a solution of the aminopyridine in hydrobromic acid, a high yield of the brominated product can be achieved. guidechem.com

A mild method for the regioselective C2-bromination of fused azine N-oxides has also been reported, employing tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, resulting in moderate to excellent yields. nih.gov

Fluoro-functionalization Approaches

The incorporation of a fluorine atom onto the pyridine ring can be accomplished through several methods. One common strategy is a fluorodenitration reaction mediated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, under mild conditions. fluoromart.com

A patented process for the synthesis of 2-methoxy-5-fluoropyridine, a precursor for a related bromo-fluoro-methoxypyridine, involves the diazotization of 2-methoxy-5-aminopyridine with nitrous acid or a nitrite salt in the presence of an acid, followed by the addition of a fluorinating agent like tetrafluoroboric acid. google.com The reaction is initially cooled to 0-5 °C during diazotization and then warmed to 35-45 °C after the addition of the fluorinating agent. google.com

Methoxylation and Other Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the pyridine ring. The high electronegativity of fluorine makes 2-fluoropyridines particularly reactive towards SNAr, often reacting faster than their chloro-substituted counterparts. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov

This enhanced reactivity allows for the selective substitution of the fluorine atom in the presence of other halogens, such as bromine. The SNAr reaction of 2- or 4-halopyridines provides a site-specific method for synthesizing substituted pyridines. nih.gov However, the synthesis of the prerequisite halogenated pyridines can require harsh conditions, such as the use of neat phosphorus oxyhalides at high temperatures. nih.gov

In the context of this compound, the fluorine atom at the 2-position is highly activated towards nucleophilic attack, facilitating the introduction of various nucleophiles. The presence of the electron-withdrawing bromo group can further influence the reactivity of the pyridine ring. fluoromart.com

Palladium-Catalyzed Alkoxylation Reactions

While not explicitly detailed for the direct synthesis of this compound in the provided search results, palladium-catalyzed reactions are widely used for the formation of carbon-heteroatom bonds, including C-O bonds for alkoxylation. These methods offer a versatile alternative to classical nucleophilic substitution. For instance, palladium-catalyzed carbonylation of 2-bromoanilines has been used to synthesize functionalized isoindolinones, demonstrating the utility of palladium catalysis in building complex heterocyclic structures. nih.gov Similarly, palladium(0) catalyzed Suzuki cross-coupling reactions of bromo-substituted precursors are employed to create more complex molecules. nih.gov It is conceivable that a palladium-catalyzed methoxylation of a suitable di-halogenated pyridine precursor could be a viable route to this compound.

Multi-step Synthetic Pathways and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity. In the synthesis of 4-bromo-2-methoxypyridine, optimizing the Sandmeyer reaction conditions, particularly by maintaining a low temperature, increased the yield from 72% to 95%. guidechem.com Similarly, in a multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline, factors such as reaction temperature and mixing techniques were found to significantly affect the purity of the final product. researchgate.net

A logical approach to designing a multi-step synthesis involves working backward from the target molecule (retrosynthesis) to identify suitable precursors and reaction sequences. libretexts.org This allows for the consideration of various synthetic routes and the selection of the most efficient and practical pathway.

| Starting Material | Reagents | Product | Yield |

| 2-methoxy-4-aminopyridine | 1. 48% HBr, -10°C; 2. NaNO₂ | 4-Bromo-2-methoxypyridine | 95% guidechem.com |

| 2-methoxy-5-aminopyridine | 1. Acid, 0-5°C; 2. Nitrous acid or nitrite; 3. Tetrafluoroboric acid, 35-45°C | 2-methoxy-5-fluoropyridine | Not specified google.com |

| 2-methoxy-5-fluoropyridine | N-bromosuccinimide, 65-75°C, 4.5-5.5h | 2-methoxy-3-bromo-5-fluoropyridine | Not specified google.com |

| Fused azine N-oxides | Tosic anhydride, tetra-n-butylammonium bromide | C2-brominated fused azine N-oxides | Moderate to excellent nih.gov |

Lithium-Bromine Exchange Reactions in Pyridine Systems

Lithium-halogen exchange is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds through the generation of organolithium intermediates. In pyridine systems, this reaction allows for the regioselective functionalization of the heterocyclic core.

The process typically involves the treatment of a bromopyridine derivative with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles. The regioselectivity of the exchange is often highly dependent on the reaction conditions and the substitution pattern of the pyridine ring. arkat-usa.orgresearchgate.net For instance, in the case of 2,5-dibromo-4-methoxypyridine, treatment with n-BuLi leads to a regioselective exchange at the C-2 position. arkat-usa.org

This selectivity is crucial when envisioning a synthetic route to this compound. A potential strategy could involve a precursor like 2,4-dibromo-5-methoxypyridine. A carefully controlled lithium-bromine exchange could selectively replace one of the bromine atoms, followed by quenching with an electrophilic fluorine source. However, the directing effects of the existing methoxy (B1213986) group and the other bromine atom would need to be carefully considered to achieve the desired isomer. Directed metalation, where a substituent directs the lithiation to an adjacent position, is another related strategy that offers high regiocontrol in the functionalization of pyridine rings. arkat-usa.org

Table 1: Key Features of Lithium-Bromine Exchange in Pyridine Systems

| Feature | Description | Relevance to Synthesis |

| Reagents | Typically n-butyllithium (n-BuLi) or isopropylmagnesium chloride (iPrMgCl). researchgate.net | The choice of reagent can influence selectivity and reaction rate. |

| Temperature | Low temperatures (e.g., -78 °C) are often required to ensure kinetic control and prevent decomposition or rearrangement of the organometallic intermediate. chemicalbook.com | Critical for maintaining the integrity of the functionalized pyridine ring. |

| Regioselectivity | The position of the exchange can be influenced by other substituents on the pyridine ring. arkat-usa.orgresearchgate.net | Essential for selectively forming the correct isomer of a polysubstituted pyridine. |

| Subsequent Reactions | The generated lithiopyridine can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, halogenating agents). arkat-usa.org | Allows for the introduction of various functional groups after the exchange. |

Nitration and Reduction Protocols

Nitration followed by reduction to an amino group is a fundamental two-step process in aromatic chemistry that provides a versatile handle for further transformations, including diazotization and subsequent Sandmeyer or related reactions. This protocol is applicable to the synthesis of complex pyridine derivatives.

A synthetic approach to this compound could begin with a suitably substituted pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution and can direct the incoming nitro group. For instance, the nitration of a pyridine N-oxide can be achieved, which can then be followed by reduction of the nitro group and the N-oxide simultaneously. nih.gov

Alternatively, a precursor such as 2-fluoro-5-methoxypyridine (B146139) could be nitrated. The introduction of a nitro group at the 4-position would yield 2-fluoro-5-methoxy-4-nitropyridine. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron in acetic acid, would produce 4-amino-2-fluoro-5-methoxypyridine. nih.govresearchgate.net This amine is a key intermediate. It can be converted into the target 4-bromo derivative via a Sandmeyer reaction, which involves diazotization with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. guidechem.com

Table 2: Example Nitration and Reduction Protocol

| Step | Reagents and Conditions | Purpose |

| Nitration | Nitrating mixture (e.g., KNO₃, H₂SO₄) at controlled temperatures. researchgate.net | Introduces a nitro group onto the pyridine ring. |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid (e.g., FeCl₃, NH₂NH₂·H₂O). nih.govresearchgate.net | Converts the nitro group to a primary amine. |

| Diazotization/Bromination | NaNO₂, HBr, followed by CuBr. guidechem.com | Transforms the amino group into a bromo group via a diazonium salt intermediate. |

Scale-Up Considerations and Process Intensification

Transitioning a synthetic route from a laboratory scale to industrial production introduces significant challenges that require careful process optimization and intensification. For the synthesis of a specialized chemical like this compound, scalability, safety, cost-effectiveness, and environmental impact are paramount. unimi.it

One major consideration is the management of highly exothermic or low-temperature reactions, such as lithium-bromine exchanges. On a large scale, maintaining temperatures like -78°C is energy-intensive and requires specialized reactor technology. researchgate.net Alternative methods, such as using Grignard reagents like iPrMgCl which can perform bromine-magnesium exchanges at room temperature, might be more amenable to industrial settings. researchgate.net

Furthermore, minimizing the use of hazardous reagents and complex purification methods like column chromatography is crucial for large-scale production. unimi.it Developing a synthesis that results in a solid product that can be purified by simple filtration and washing is highly desirable as it simplifies the downstream processing and reduces solvent waste. unimi.it

Table 3: Scale-Up Challenges and Solutions

| Challenge | Potential Solution | Benefit |

| Low-Temperature Reactions | Use of alternative reagents that react at higher temperatures (e.g., iPrMgCl instead of n-BuLi). researchgate.net | Reduced energy costs and simpler reactor requirements. |

| Multiple Reaction Steps | Development of one-pot or telescoped procedures. unimi.it | Increased efficiency, reduced waste, lower labor costs. |

| Purification | Designing the final step to yield a crystalline solid that can be isolated by filtration. unimi.it | Avoidance of costly and time-consuming chromatographic purification. |

| Reagent Handling | Use of less hazardous or more stable reagents where possible. | Improved process safety and reduced environmental impact. |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Fluoro 5 Methoxypyridine

Halogen Reactivity and Functional Group Interconversions

The presence of two different halogen atoms, bromine and fluorine, at positions 4 and 2 respectively, is a key feature of the molecule's reactivity. These halogens are primary sites for functionalization through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-Bromo-2-fluoro-5-methoxypyridine, the differential reactivity of the carbon-halogen bonds is the determining factor for selectivity. Generally, the reactivity of aryl halides in these couplings follows the order C-I > C-Br > C-Cl > C-F. orgsyn.orgillinois.edulibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. illinois.edu For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the C4-Br bond. The C-F bond is typically inert under standard Suzuki conditions. orgsyn.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position while retaining the 2-fluoro substituent for potential subsequent transformations. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. libretexts.orgnih.gov

Heck Reaction: The Heck reaction couples the organohalide with an alkene. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond compared to the C-F bond would direct the arylation to the 4-position of the pyridine (B92270) ring.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. orgsyn.org The Negishi coupling is known for its high functional group tolerance and often proceeds under mild conditions. orgsyn.org The order of halide reactivity remains a key factor, making the C4-Br bond the primary site for coupling, leaving the C-F bond intact. orgsyn.org

Table 1: Predicted Selectivity in Cross-Coupling Reactions This table is based on established principles of cross-coupling reactivity.

| Reaction Type | Reactive Site on this compound | Rationale for Selectivity |

|---|---|---|

| Suzuki-Miyaura | C4-Br | C-Br bond is significantly more reactive than the C-F bond in Pd-catalyzed oxidative addition. illinois.edulibretexts.org |

| Heck | C4-Br | The mechanism favors the cleavage of the weaker C-Br bond over the stronger C-F bond. |

| Negishi | C4-Br | Halide reactivity order (I > Br > Cl > F) dictates selective coupling at the brominated position. orgsyn.org |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly when the halogen is at a position activated by the ring nitrogen (positions 2, 4, or 6). youtube.comresearchgate.net In this compound, both the 2-fluoro and 4-bromo substituents are in activated positions.

In SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. researchgate.net Therefore, nucleophilic attack is generally favored at the C2-F position over the C4-Br position. This allows for the selective introduction of nucleophiles such as amines, alkoxides, or thiolates at the 2-position. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

For example, a related compound, 5-bromo-2-fluoropyrimidine, undergoes nucleophilic aromatic substitution at the fluoride-bearing position. ossila.com This supports the prediction that the 2-fluoro position in this compound would be the more reactive site for SNAr.

Reactivity of Methoxy (B1213986) and Fluoro Substituents

The methoxy and fluoro groups significantly influence the electronic landscape of the pyridine ring, affecting its susceptibility to substitution and directing the regiochemical outcome of reactions.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com The substituents on this compound further modulate this reactivity.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing fluoro and bromo groups, along with the electron-deficient nature of the pyridine ring, activate the molecule for nucleophilic attack. youtube.comresearchgate.net As discussed in section 3.1.2, the 2- and 4-positions are activated. The methoxy group at the 5-position has a less direct influence on the reactivity of the halogenated positions in NAS.

The distinct reactivity of the different functional groups allows for a high degree of site-selectivity in transformations.

Cross-Coupling at C4: As established, palladium-catalyzed reactions will selectively target the C4-Br bond.

Nucleophilic Substitution at C2: SNAr reactions will preferentially occur at the C2-F position.

Methoxy Group Modification: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 5-hydroxypyridine derivative. This transformation adds another layer of synthetic utility.

This predictable, stepwise functionalization makes this compound a valuable building block for constructing complex, polysubstituted pyridine derivatives. A synthetic strategy could involve an initial SNAr reaction at the C2-position, followed by a Suzuki-Miyaura coupling at the C4-position, and finally, if desired, cleavage of the methoxy ether.

Table 2: Summary of Site-Selective Transformations

| Reaction Type | Preferential Site | Product Type | Controlling Factor |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | C4-Br | 4-Aryl/alkenyl-2-fluoro-5-methoxypyridine | Bond strength (C-Br < C-F) illinois.edu |

| Nucleophilic Aromatic Substitution | C2-F | 2-Amino/alkoxy/thio-4-bromo-5-methoxypyridine | Leaving group ability (F > Br in SNAr) researchgate.net |

| Ether Cleavage | C5-OCH₃ | 4-Bromo-2-fluoro-5-hydroxypyridine | Reactivity of ether linkage to strong acids |

Participation in Pyridyne Chemistry

Pyridyne intermediates, the nitrogenous analogues of benzyne, are highly reactive species formed by the elimination of a leaving group and an adjacent proton, typically in the presence of a strong base. The structure of this compound offers two possibilities for pyridyne formation:

Elimination of HBr: Loss of the C4-bromo group and the proton at C3 would lead to the formation of 2-fluoro-5-methoxy-3,4-pyridyne .

Elimination of HF: Loss of the C2-fluoro group and the proton at C3 would result in 4-bromo-5-methoxy-2,3-pyridyne .

The generation of pyridynes requires a proton adjacent to the halogen leaving group. In this molecule, the C3-H is adjacent to both the C2-fluoro and C4-bromo substituents. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent halogens and the pyridine nitrogen. Formation of the 3,4-pyridyne via dehydrobromination is plausible, as bromide is a good leaving group in this context. The formation of the 2,3-pyridyne via dehydrofluorination is also possible, though often requires very strong bases. Once formed, these reactive pyridynes would readily undergo cycloaddition reactions or be trapped by nucleophiles present in the reaction mixture, leading to a variety of substituted pyridine products.

Precursor Applications in Pyridyne Formation

This compound is a key precursor for the in-situ generation of a transient 2-fluoro-5-methoxy-3,4-pyridyne intermediate. The formation of this highly reactive species is typically achieved through a dehydrohalogenation reaction, often facilitated by a strong base. The presence of a hydrogen atom at the C-3 position and a bromine atom at the C-4 position allows for elimination to form the strained triple bond characteristic of a pyridyne.

While direct experimental studies on the pyridyne generated from this compound are not extensively documented in the reviewed literature, its reactivity can be predicted based on well-established principles of pyridyne chemistry. Specifically, the chemistry of 5-bromo-3,4-pyridyne provides a strong model for understanding the behavior of the 2-fluoro-5-methoxy-substituted analogue. The generation of these pyridyne intermediates opens up pathways for various synthetic transformations, including nucleophilic additions and cycloaddition reactions, to introduce diverse functionalities onto the pyridine core.

Mechanistic Investigations of Pyridyne Intermediates

The reactivity and regioselectivity of nucleophilic attack on unsymmetrical pyridynes are governed by the electronic and steric effects of the substituents on the ring. The "aryne distortion model" provides a powerful framework for predicting the outcome of these reactions. researchgate.net This model posits that electron-withdrawing substituents can induce a distortion in the aryne's triple bond, leading to a polarization that directs incoming nucleophiles to a specific carbon atom. researchgate.net

Experimental data from studies on the closely related 5-bromo-3,4-pyridyne support this theoretical model. Nucleophilic trapping experiments with a variety of nucleophiles have demonstrated a consistent preference for addition at the C-3 position. This regioselectivity provides a reliable method for the synthesis of 3,4-disubstituted pyridines, which can be challenging to access through other synthetic routes.

The following table summarizes the regioselective nucleophilic addition to 5-bromo-3,4-pyridyne, which serves as a predictive model for the reactivity of the pyridyne derived from this compound.

| Nucleophile | Product Ratio (C3:C4 addition) | Reference |

|---|---|---|

| Di-n-butylamine | >95:5 | researchgate.net |

| Piperidine | >95:5 | researchgate.net |

| Sodium thiophenoxide | >95:5 | researchgate.net |

| Lithium (trimethylsilyl)acetylide | >95:5 | researchgate.net |

The high regioselectivity observed in these reactions underscores the significant directing effect of the 5-bromo substituent, a principle that is expected to hold for the 2-fluoro-5-methoxy-3,4-pyridyne system. The ability to control the position of nucleophilic attack makes these pyridyne intermediates valuable tools for the targeted synthesis of complex pyridine derivatives.

Spectroscopic Characterization and Computational Studies of 4 Bromo 2 Fluoro 5 Methoxypyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. For a molecule like 4-Bromo-2-fluoro-5-methoxypyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridine (B92270) Systems

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H and ¹³C NMR provide definitive information about its hydrogen and carbon framework.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, along with a singlet in the aliphatic region for the methoxy (B1213986) group protons. The proton at the C-6 position is anticipated to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at the C-3 position would likely appear as a singlet or a very finely split doublet. The electron-withdrawing nature of the nitrogen and halogen atoms would shift these aromatic protons downfield. The methoxy protons would appear as a characteristic singlet around 3.8-4.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum will display six unique signals. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms (C-2, C-4, and C-5) will show characteristic shifts and couplings. Specifically, the C-2 and C-3 carbons will exhibit splitting due to coupling with the fluorine atom (¹J_CF and ²J_CF, respectively).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted Multiplicity |

| H-3 | ~7.0 - 7.3 | - | s or d |

| H-6 | ~7.8 - 8.1 | - | d |

| -OCH₃ | ~3.9 | ~56 | s |

| C-2 | - | ~160 (d, ¹J_CF) | d |

| C-3 | - | ~110 (d, ²J_CF) | d |

| C-4 | - | ~115 | s |

| C-5 | - | ~145 | s |

| C-6 | - | ~148 (d, ³J_CF) | d |

| Note: These are estimated values based on analogous structures. Actual experimental values may vary. 'd' denotes a doublet, 's' denotes a singlet. |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₅BrFNO, with a monoisotopic mass of approximately 204.95 Da. uni.lu

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. Common fragmentation includes the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, followed by the loss of a carbonyl group (CO) to yield an [M-43]⁺ ion. Cleavage of the carbon-bromine bond can also occur, leading to a fragment at [M-79/81]⁺.

Table 2: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Adduct/Fragment | Predicted m/z ([M]⁺ with ⁷⁹Br) | Description |

| [M+H]⁺ | 205.96 | Protonated molecule |

| [M+Na]⁺ | 227.94 | Sodium adduct |

| [M]⁺ / [M+2]⁺ | 204.95 / 206.95 | Molecular ion peak with ⁷⁹Br / ⁸¹Br |

| [M-CH₃]⁺ | 189.94 | Loss of a methyl radical from methoxy group |

| [M-CH₃-CO]⁺ | 161.93 | Subsequent loss of carbonyl |

| [M-Br]⁺ | 125.00 | Loss of a bromine radical |

| Source: Data derived from general fragmentation principles and predicted values. uni.lumiamioh.edu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would show several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group typically appear in the 1250-1000 cm⁻¹ region. The C-F bond stretch is expected as a strong band in the 1300-1100 cm⁻¹ range. The C-Br stretch appears at lower wavenumbers, generally between 600-500 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) will be present in the 1600-1400 cm⁻¹ fingerprint region.

Raman spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data, particularly for the C-Br bond and the symmetric vibrations of the pyridine ring.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2950 - 2850 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1150 - 1085 |

| C-F | Stretching | 1300 - 1100 |

| C-Br | Stretching | 600 - 500 |

| Source: Data based on standard vibrational frequency correlation tables. researchgate.netthermofisher.com |

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a theoretical framework to understand the geometric and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. researchgate.net

These calculations can provide precise values for bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine and bromine atoms is expected to cause a slight shortening of the adjacent C-C bonds within the pyridine ring due to inductive effects. The methoxy group, acting as a resonance donor, may slightly lengthen the C5-C6 and C4-C5 bonds. The calculated electrostatic potential map would reveal the distribution of electron density, highlighting the electron-rich nitrogen atom as a site for electrophilic attack or protonation and the regions affected by the electron-withdrawing halogens.

Table 4: Expected Influence of Substituents on the Geometry of the Pyridine Ring

| Geometric Parameter | Expected Change vs. Pyridine | Influencing Factor(s) |

| C2-F Bond Length | ~1.35 Å | High electronegativity of Fluorine |

| C4-Br Bond Length | ~1.90 Å | Larger atomic radius of Bromine |

| C5-O Bond Length | ~1.36 Å | sp² carbon-oxygen single bond |

| ∠C3-C4-C5 Angle | Slight decrease | Steric hindrance and electronic repulsion from Bromine |

| ∠N1-C2-C3 Angle | Slight increase | Repulsion from electronegative Fluorine substituent |

| Note: Values are typical and require specific DFT calculation for confirmation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the substituents have competing effects. The methoxy group is an electron-donating group (EDG) that raises the energy of the HOMO. Conversely, the fluoro and bromo groups are electron-withdrawing (EWG) and tend to lower the energy of both the HOMO and LUMO. DFT calculations can quantify these effects. The HOMO is expected to have significant electron density on the methoxy group and the pyridine ring, while the LUMO is likely distributed across the ring, particularly on the carbon atoms bearing the halogen substituents.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The combination of electron-donating and withdrawing groups on this pyridine ring makes the precise calculation of this gap essential for predicting its chemical behavior.

Table 5: Qualitative Effects of Substituents on Frontier Molecular Orbitals

| Orbital | Methoxy (-OCH₃) Effect | Fluoro (-F) & Bromo (-Br) Effect | Net Expected Outcome |

| HOMO | Increase Energy (destabilize) | Decrease Energy (stabilize) | Energy level will be a balance of opposing effects. |

| LUMO | Slight Energy Increase | Decrease Energy (stabilize) | Overall energy level is lowered. |

| Band Gap | Decrease | Increase | The net effect on the band gap determines overall reactivity. |

| Source: Based on general principles of FMO theory. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule, which are crucial for its stability. nih.gov In this compound, significant intramolecular interactions are expected due to the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine and bromine atoms.

The analysis typically reveals strong hyperconjugative interactions, quantified by the stabilization energy, E(2). For this molecule, key interactions would involve the delocalization of lone pair (LP) electrons from the oxygen, fluorine, and bromine atoms into the antibonding orbitals (π* or σ) of the pyridine ring. For instance, the lone pairs of the oxygen atom in the methoxy group can delocalize into the π orbitals of the C2=C3 and C5=C6 bonds of the pyridine ring. Similarly, lone pairs from the fluorine and bromine atoms contribute to charge delocalization.

Table 1: Illustrative NBO Analysis E(2) Stabilization Energies for this compound Note: These are representative values based on similar substituted pyridines and are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C2-N) | ~5.2 | Hyperconjugation |

| LP (O) | π* (C5-C6) | ~3.8 | Hyperconjugation |

| LP (F) | σ* (C2-C3) | ~2.1 | Hyperconjugation |

| LP (Br) | σ* (C3-C4) | ~1.5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map visualizes the electron density distribution, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would highlight distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most negative potential is typically localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy group also represents a site of negative potential.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the methoxy group and the regions around the C-F and C-Br bonds would exhibit positive potential due to the high electronegativity of the attached halogen atoms.

The MEP analysis thus provides a clear guide to the molecule's reactivity, indicating that electrophiles will preferentially interact with the nitrogen atom, while nucleophiles may target the carbon atoms attached to the halogens or the hydrogen atoms of the methoxy group. rsc.orgresearchgate.net

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are strongly influenced by intramolecular charge transfer (ICT) from electron-donating to electron-accepting groups.

In this compound, the methoxy group acts as an electron donor, while the electronegative fluorine and bromine atoms, along with the pyridine ring itself, act as electron acceptors. This donor-acceptor framework can facilitate ICT upon excitation, potentially giving rise to NLO properties. Computational assessment would involve calculating the dipole moment and hyperpolarizability values. A significant first-order hyperpolarizability (β) value would suggest that the molecule could be a candidate for applications like second-harmonic generation (SHG). halochem.com

Table 2: Illustrative Calculated NLO Properties for this compound Note: These values are hypothetical and serve to illustrate the typical output of NLO calculations.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~2.5 | Debye |

| Mean Polarizability (α) | ~150 | a.u. |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

A TD-DFT simulation for this compound would predict the absorption maxima (λmax). The primary electronic transitions are expected to be π → π* and n → π* transitions associated with the pyridine ring and its substituents. The HOMO is likely to have significant contributions from the π-system of the ring and the lone pairs of the methoxy and halogen groups, while the LUMO is expected to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO influences the wavelength of maximum absorption. The calculated spectrum can be compared with experimental data to validate the computational model. rsc.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are determined by a delicate balance of steric and electronic factors, as well as intermolecular forces.

Investigation of Steric and Electronic Effects on Conformation

The conformation of this compound is primarily defined by the orientation of the methoxy group relative to the pyridine ring. The rotation around the C5-O bond is subject to both steric and electronic effects.

Steric Effects: The bromine atom at the C4 position and the hydrogen at the C6 position create steric hindrance that can influence the preferred dihedral angle of the methoxy group. wikipedia.org A planar conformation, where the methyl group is either syn- or anti-periplanar to the C4 or C6 atoms, might be disfavored due to steric clashes.

Electronic Effects: The electronic interaction between the oxygen's lone pairs and the π-system of the pyridine ring favors a planar or near-planar arrangement to maximize orbital overlap and resonance stabilization. rsc.org However, repulsion between the lone pairs and the electron clouds of adjacent atoms can counteract this. Fluorine's high electronegativity at the C2 position also significantly perturbs the electronic landscape of the ring. nih.gov

Computational conformational scans are used to map the potential energy surface as a function of the C4-C5-O-CH₃ dihedral angle, revealing the most stable conformers and the energy barriers between them.

Assessment of Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the structural stability and intermolecular interactions of this compound in a condensed phase (e.g., in a solvent or a crystal lattice). mdpi.com An MD simulation tracks the atomic positions over time, allowing for the analysis of conformational flexibility and non-covalent interactions.

By simulating a system of multiple molecules, one can assess the formation of intermolecular hydrogen bonds (e.g., C-H···N or C-H···F) and halogen bonds (C-Br···N), which can influence the packing in the solid state. Key parameters derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Highlights the flexibility of different parts of the molecule.

Radial Distribution Functions (RDFs): Describe the probability of finding another molecule at a certain distance, revealing details about intermolecular packing and solvent structure. bohrium.com

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its physical properties and suitability for various applications. nih.gov

Advanced Applications of 4 Bromo 2 Fluoro 5 Methoxypyridine in Chemical Synthesis

Building Block for Complex Heterocyclic Compounds

The reactivity of the carbon-bromine and carbon-fluorine bonds in 4-Bromo-2-fluoro-5-methoxypyridine can be selectively manipulated, enabling its use in the stepwise construction of polysubstituted heterocyclic systems. This controlled reactivity is fundamental to its application in creating diverse and complex molecular scaffolds.

Synthesis of Pentasubstituted Pyridines

The differential reactivity of the halogen atoms on the pyridine (B92270) ring is a key feature exploited in the synthesis of highly substituted pyridines. The carbon-bromine bond is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, than the carbon-fluorine bond. This allows for the selective introduction of a substituent at the 4-position while leaving the fluorine atom intact for subsequent transformations.

Research has demonstrated that by carefully selecting the palladium catalyst and reaction conditions, a chemoselective Suzuki cross-coupling can be achieved. nih.gov This stepwise approach, where the bromide is displaced first, followed by a reaction involving the fluorosulfate (B1228806) (if the fluorine is converted to a better leaving group), enables the synthesis of polysubstituted pyridines in a controlled manner. nih.gov This methodology is highly valuable for creating libraries of complex pyridine derivatives for various applications.

Formation of Pyridine Nucleosides and Analogs

Fluorinated nucleosides are a critical class of compounds in medicinal chemistry, often exhibiting potent antiviral and anticancer properties. The synthesis of these complex molecules can be approached by condensing a fluorine-containing carbohydrate with a heterocyclic base. nih.gov While direct fluorination of preformed nucleosides is one method, the condensation of a fluorinated sugar with a modified base is a common and effective strategy. nih.gov

The this compound scaffold can serve as a precursor to the heterocyclic base component in the synthesis of novel pyridine nucleoside analogs. The development of concise synthetic routes to 4'-fluoro nucleosides, for instance, has been a significant area of research, with methods involving sequential bromination and fluorination of ribofuranoses. researchgate.net The unique substitution pattern of this compound makes it an attractive starting material for creating modified pyridine bases that can be subsequently coupled with fluorinated sugar moieties to generate new classes of nucleoside analogs for biological evaluation.

Role in Medicinal Chemistry Research and Drug Discovery

The incorporation of fluorine and substituted pyridine rings into drug candidates is a widely used strategy in modern medicinal chemistry. This compound serves as a valuable starting material for the synthesis of therapeutically relevant compounds, leveraging the beneficial properties imparted by its fluorine and pyridine core.

Precursors for Therapeutically Relevant Compounds (e.g., HIV-1 Integrase Inhibitors, Antiemetic Agents)

The pyridine motif is a common feature in many biologically active compounds. For instance, derivatives of 5-bromo-2-methoxypyridine (B44785) have been utilized in the multi-step synthesis of novel HIV-1 integrase inhibitors. nih.gov One reported synthesis started with the lithiation of 5-bromo-2-methoxypyridine, followed by a series of reactions to construct a complex pyridin-2-one derivative that exhibited significant anti-HIV activity. nih.gov This highlights the utility of bromo-methoxy-pyridine scaffolds as key starting materials for potent antiviral agents.

While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural similarity to key intermediates suggests its potential as a precursor for analogous therapeutically relevant compounds. The presence of the additional fluorine atom offers a strategic advantage for fine-tuning the pharmacological properties of the final drug molecule.

Fluorine as a Strategic Element in Drug Design (Metabolic Stability, Bioavailability Enhancement)

The inclusion of fluorine in drug molecules is a well-established strategy to enhance their pharmacokinetic and physicochemical properties. tandfonline.comnih.gov The small size of the fluorine atom, comparable to hydrogen, means it often causes minimal steric hindrance at the target receptor or enzyme. tandfonline.com However, its high electronegativity significantly alters the electronic properties of the molecule. tandfonline.com

Key Advantages of Fluorine Incorporation:

| Property | Effect of Fluorine | Citation |

| Metabolic Stability | The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes. This can prolong the drug's therapeutic effect. | tandfonline.comnih.gov |

| Bioavailability | Fluorine can increase lipophilicity, which can improve a drug's absorption and ability to cross cell membranes. It can also modulate the pKa of nearby functional groups, which can enhance bioavailability. | tandfonline.comnih.govresearchgate.net |

| Binding Affinity | The introduction of fluorine can, in some cases, lead to increased binding affinity of a drug candidate to its target protein. | tandfonline.comnih.gov |

In Silico Drug Evaluation and Molecular Docking Studies

In modern drug discovery, computational methods such as in silico drug evaluation and molecular docking are indispensable tools. These techniques allow researchers to predict the potential of a molecule to be a successful drug and to understand its interaction with biological targets at a molecular level.

In silico studies often involve the prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. biotechnologia-journal.orgnih.gov For example, the analysis of derivatives of halogenated benzoates has been performed to assess their drug-like nature and potential toxicity. scispace.com Similarly, derivatives of pyridine and pyrimidine (B1678525) have been evaluated for their potential as inhibitors of specific enzymes through these computational approaches. nih.govjocpr.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. biotechnologia-journal.orgijper.org This allows for the study of intermolecular interactions, such as hydrogen bonds, which are crucial for a drug's activity. scispace.comijper.org For instance, docking studies have been used to evaluate pyridine derivatives as potential enzyme inhibitors. nih.gov The insights gained from these studies can guide the design and synthesis of more potent and selective drug candidates based on scaffolds like this compound.

Applications in Agrochemical and Materials Science

The utility of this compound extends into the applied sciences, where it serves as a precursor for molecules with significant commercial potential in agriculture and materials technology. Its structural motifs are found in various active compounds, highlighting its importance as a key synthetic intermediate.

Intermediate for Pesticides, Herbicides, and Fungicides

Substituted pyridines are a cornerstone in the development of modern agrochemicals due to their biological efficacy and tunable properties. While specific, commercialized pesticides, herbicides, or fungicides derived directly from this compound are not extensively documented in public literature, the vital role of similar pyridine intermediates is well-established. For instance, trifluoromethylpyridine derivatives are crucial for several major crop-protection products. nih.gov

One prominent example is the herbicide Fluazifop-butyl , which relies on the intermediate 2-chloro-5-(trifluoromethyl)pyridine (B1661970) for its synthesis. nih.gov This underscores the principle that a halogenated pyridine core is fundamental to the herbicidal activity of the final product. Similarly, the fungicide class of anilinopyrimidines, used to combat grey mold (Botrytis cinerea), demonstrates the effectiveness of nitrogen-containing heterocyclic compounds in crop protection. mdpi.com

The synthetic utility of compounds like this compound lies in their ability to be elaborated into more complex structures. The bromo and fluoro groups serve as handles for introducing diverse molecular fragments necessary for biological activity.

Table 1: Examples of Related Pyridine Intermediates in Agrochemicals

| Intermediate | Resulting Agrochemical Class | Example Product | Primary Use |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Aryloxyphenoxypropionate | Fluazifop-butyl nih.gov | Herbicide |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Various | Multiple | Herbicide/Pesticide Intermediate nih.gov |

Contribution to Novel Agrochemical Formulations (e.g., Seed Treatments)

There is limited specific information available in scientific literature detailing the direct use of this compound in novel agrochemical formulations such as seed treatments. However, the development of advanced formulations often involves modifying the physicochemical properties of the active ingredient to enhance its delivery, stability, and efficacy. The structural features of this pyridine derivative could potentially be exploited to improve such characteristics in a final agrochemical product.

Utilization in Advanced Functional Materials

Halogenated pyridines are valuable building blocks in materials science, particularly for the synthesis of organic electronic materials used in applications like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The distinct reactivity of the different halogen atoms on the pyridine ring allows for sequential, site-selective reactions to build complex, functional molecules.

While direct applications of this compound in specific, named functional materials are not widely reported, the utility of closely related analogues is well-documented and illustrates its potential. For example, 2-Bromo-4-fluoropyridine , a structurally similar dihalogenated pyridine, is used in the synthesis of 2,2'-bipyridine (B1663995) ligands. ossila.com These ligands can be incorporated into organometallic compounds, such as Janus-type organoiridium complexes, which possess both hole-transporting and electron-transporting moieties. ossila.com Such properties are highly desirable for improving the efficiency and lifetime of OLED devices.

The synthesis pathway often involves a Stille or Sonogashira coupling reaction at the bromine site, followed by further functionalization or nucleophilic substitution at the fluorine site. ossila.com This modular approach enables the fine-tuning of the electronic properties of the final material. Given its analogous structure, this compound is an excellent candidate for developing novel ligands and catalysts for advanced material applications. ossila.com

Table 2: Potential Material Science Applications Based on Analogous Compounds

| Analogous Compound | Synthetic Application | Resulting Material/Complex | Potential Use |

|---|---|---|---|

| 2-Bromo-4-fluoropyridine | Synthesis of 2,2'-bipyridine ligands via Stille coupling ossila.com | Janus-type organoiridium complexes ossila.com | Hole- and electron-transporting layers in OLEDs ossila.com |

| 5-Bromo-2-fluoropyrimidine | Intermediate for push-pull molecules ossila.com | Linear macromolecules ossila.com | Organic semiconductors ossila.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fluazifop-butyl |

| 2-Chloro-5-(trifluoromethyl)pyridine |

| Pyrimethanil |

| Cyprodinil |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 2-Bromo-4-fluoropyridine |

| 5-Bromo-2-fluoropyrimidine |

| Anilinopyrimidines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-2-fluoro-5-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation or functional group interconversion on pyridine scaffolds. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 2-position may require Balz-Schiemann or halogen-exchange reactions. Reaction temperature and solvent polarity critically affect regioselectivity; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Precursor analogs such as 5-bromo-2-fluoropyridine-3-boronic acid (CAS 766-11-0) may serve as intermediates .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~220.00 g/mol), while and NMR resolve substituent positions. For instance, the methoxy group typically appears as a singlet near δ 3.8 ppm in NMR. Melting point analysis (if crystalline) should align with literature values for analogs, such as 80–82°C for structurally related bromopyridines .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine at the 2-position is typically inert under these conditions, preserving its electronic effects. For example, coupling with aryl boronic acids in the presence of Pd(PPh) and NaCO in THF/water (3:1) at 80°C yields biaryl products. Monitor reaction progress via TLC with UV visualization .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate specific positions for NAS. Fluorine at the 2-position deactivates the ortho and para sites via inductive effects, directing nucleophiles to the meta position relative to the methoxy group. Computational modeling (DFT calculations) can predict charge distribution, with Mulliken charges showing higher positive density at the 6-position, favoring attack there. Experimental validation via kinetic studies with substituted anilines is recommended .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : The methoxy group is susceptible to demethylation under strong acids (e.g., HBr/HOAc). Stabilize the compound by buffering reactions near neutral pH or using milder conditions (e.g., TMSCl in DCM for deprotection). Under basic conditions (e.g., NaOH/EtOH), fluorine may hydrolyze; substituting polar aprotic solvents like DMSO reduces side reactions. Thermal stability studies (TGA/DSC) suggest decomposition above 200°C, aligning with analogs like 5-bromo-2,4-dihydroxypyrimidine (mp 193–196°C) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from ligand selection or trace moisture. For reproducibility, use rigorously dried solvents and characterize catalysts (e.g., X-ray crystallography of Pd complexes). Compare results with standardized substrates like 4-bromo-2-fluoropyridine (CAS 766-11-0), where Pd(dba)/XPhos systems achieve >90% yield . Statistical analysis (ANOVA) of triplicate runs under controlled conditions is critical to identify outlier datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.